molecular formula C20H23NO5 B268551 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268551
M. Wt: 357.4 g/mol
InChI Key: AWKPWUYQKIABDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide irreversibly binds to the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This results in decreased proliferation and survival of malignant B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a potent and selective inhibitory effect on BTK activity, with minimal off-target effects on other kinases. This selectivity is important in minimizing potential toxicities and side effects associated with non-specific kinase inhibition. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit BTK activity in primary CLL and NHL cells, indicating its potential efficacy in patient populations.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its potency, selectivity, and ability to inhibit BTK activity in primary cells. However, limitations include potential off-target effects at high concentrations and the need for further optimization to improve pharmacokinetic properties for clinical use.

Future Directions

For 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide research include the evaluation of its efficacy in combination with other targeted therapies and chemotherapy agents, as well as the exploration of its potential in other B-cell malignancies. Additionally, further optimization of pharmacokinetic properties and identification of potential biomarkers for patient selection may enhance its clinical utility.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to produce the final product, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also demonstrated synergy with other targeted therapies and chemotherapy agents, further enhancing its potential as a therapeutic agent.

properties

Product Name

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO5/c1-23-18-10-4-5-11-19(18)26-14-20(22)21-16-8-2-3-9-17(16)25-13-15-7-6-12-24-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,21,22)

InChI Key

AWKPWUYQKIABDX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

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